molecular formula C10H17N3O3 B2866485 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one CAS No. 877777-16-7

1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one

Cat. No.: B2866485
CAS No.: 877777-16-7
M. Wt: 227.264
InChI Key: CPSHAUUXJTVPHM-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both morpholine and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with imidazolidin-2-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Imidazolidin-2-one: Shares the imidazolidinone core structure but lacks the morpholine moiety.

    2,6-Dimethylmorpholine: Contains the morpholine ring but does not have the imidazolidinone structure.

Uniqueness: 1-(2,6-Dimethylmorpholine-4-carbonyl)imidazolidin-2-one is unique due to the combination of both morpholine and imidazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(2,6-dimethylmorpholine-4-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-7-5-12(6-8(2)16-7)10(15)13-4-3-11-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSHAUUXJTVPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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